3-(4-Ethylthiophenyl)isonicotinic acid
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Overview
Description
3-(4-Ethylthiophenyl)isonicotinic acid is an organic compound that belongs to the class of isonicotinic acids It features a pyridine ring substituted with a carboxylic acid group at the 4-position and a phenyl ring substituted with an ethylthio group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethylthiophenyl)isonicotinic acid can be achieved through a multi-step process. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. The process typically involves the reaction of 4-ethylthiophenylboronic acid with 4-bromopyridine-3-carboxylic acid in the presence of a palladium catalyst and a base . The reaction is carried out under mild conditions, making it suitable for various functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethylthiophenyl)isonicotinic acid undergoes various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
3-(4-Ethylthiophenyl)isonicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(4-Ethylthiophenyl)isonicotinic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to specific receptors, thereby modulating biological pathways. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids .
Comparison with Similar Compounds
Similar Compounds
Isonicotinic acid: A simpler analog with a carboxylic acid group at the 4-position of the pyridine ring.
Nicotinic acid: An isomer with the carboxylic acid group at the 3-position.
Picolinic acid: Another isomer with the carboxylic acid group at the 2-position.
Uniqueness
3-(4-Ethylthiophenyl)isonicotinic acid is unique due to the presence of the ethylthio group on the phenyl ring, which can impart distinct electronic and steric properties. This makes it a valuable compound for designing molecules with specific biological or material properties .
Properties
IUPAC Name |
3-(4-ethylsulfanylphenyl)pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2S/c1-2-18-11-5-3-10(4-6-11)13-9-15-8-7-12(13)14(16)17/h3-9H,2H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGZDFPLWFRMZHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C2=C(C=CN=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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